10,14-Epinitrilo-2,5,8-triazacyclotetradeca-10,12-diene-2,5,8-triacetic acid

Overview

Description

10,14-Epinitrilo-2,5,8-triazacyclotetradeca-10,12-diene-2,5,8-triacetic acid is a chemical compound that belongs to the class of macrocyclic chelating agents. It has been extensively studied for its potential applications in various scientific fields, including chemistry, biochemistry, and medicine.

Scientific Research Applications

Formation of Pre-PCTA/DT Intermediates

PCTA plays a crucial role in the formation of pre-PCTA/DT intermediates from 2-Chlorothiophenol on Silica Clusters. This process is vital in the heterogeneous formation of polychlorinated thianthrenes/dibenzothiophenes (PCTA/DTs) in high-temperature industrial processes . The study demonstrates that silica can act as a relatively mild catalyst in facilitating the heterogeneous formation of pre-PCTA/DTs from 2-CTP .

Quantum Mechanical Study

PCTA is used in quantum mechanical studies to understand the formation of 2-chlorothiophenolate from 2-CTP adsorbed on the dehydrated silica cluster and the hydroxylated silica cluster . This study provides new insights into the surface-mediated generation of PCTA/DTs .

Environmental Toxicology

PCTA is used in environmental toxicology studies to understand the molecular mechanisms of environmental toxins. The research provides theoretical foundations to reduce dioxin emission and establish dioxin control strategies .

Mechanistic and Kinetic Study

PCTA is used in mechanistic and kinetic studies on self-/cross- condensation of PCTA/DT formation mechanisms from three types of radicals of 2,4-Dichlorothiophenol . The study provides insights into the formation of PCTA/DTs from self/cross-coupling of 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2) and 3,5-dichlorothiophenoxyl diradical (DR) .

Formation of Dioxin-like Compounds

PCTA is used in the formation of dioxin-like compounds. The study shows that PCTA/DTs could be produced from R1, R2 and DR much more readily than PCDD/DFs from corresponding oxygen substituted radicals .

Formation of PCTA/DTs

PCTA is used in the formation of PCTA/DTs. Chlorothiophenols (CTPs) and chlorophenols (CPs) are key precursors for the formation of PCTA/PT/DTs .

properties

IUPAC Name |

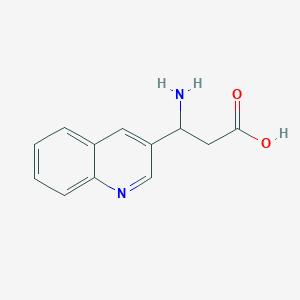

2-[3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O6/c22-15(23)10-19-4-6-20(11-16(24)25)8-13-2-1-3-14(18-13)9-21(7-5-19)12-17(26)27/h1-3H,4-12H2,(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSYTWVNUJTPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of PCTA?

A1: The molecular formula of PCTA is C18H27N5O6 and its molecular weight is 413.43 g/mol.

Q2: Is there spectroscopic data available for PCTA?

A2: Yes, studies have utilized various spectroscopic techniques to characterize PCTA and its complexes. These include NMR ((1)H, (13)C, and (17)O), UV-Vis spectroscopy, and mass spectrometry. [, , ]

Q3: How does the structure of PCTA contribute to its stability and material compatibility?

A3: PCTA's macrocyclic structure, incorporating a pyridine ring and three acetate pendant arms, provides a rigid framework that contributes to the high thermodynamic stability of its complexes with metal ions, particularly lanthanides. [, ]

Q4: How does PCTA interact with metal ions?

A4: PCTA acts as a heptadentate ligand, meaning it can coordinate with metal ions through seven donor atoms. This includes the three nitrogen atoms from the acetate arms, three nitrogen atoms within the macrocyclic ring, and the nitrogen atom of the pyridine moiety. This strong coordination contributes to the high stability constants observed for PCTA complexes. [, , ]

Q5: What is the significance of the fast complexation kinetics observed for PCTA with lanthanide ions?

A5: PCTA exhibits remarkably fast complexation kinetics with lanthanide ions, surpassing other macrocyclic ligands studied to date. [, ] This rapid complexation is particularly advantageous for radiolabeling procedures where short-lived radioisotopes are employed, as it allows for efficient labeling within a short time frame. [, ]

Q6: What are the downstream effects of PCTA complexation with metal ions?

A6: The downstream effects depend on the specific application. For instance, in MRI contrast agents, the complexation of PCTA with gadolinium enhances the relaxation rate of water protons, leading to increased image contrast. [, , ] In radiopharmaceuticals, the complexation with radiometals allows for targeted delivery of radioactivity to specific tissues, enabling both imaging and therapeutic applications. [, , ]

Q7: What are some of the promising applications of PCTA and its derivatives?

A7: PCTA and its derivatives hold significant promise in several areas:

- Medical imaging: PCTA-based complexes are being explored as MRI contrast agents due to their favorable relaxometric properties and stability. [, , ] Additionally, PCTA conjugated to antibodies or peptides labeled with radiometals like (64)Cu or (68)Ga show potential for PET imaging of tumors and tumor vasculature. [, , , , ]

- Radioimmunotherapy: The selective targeting and internalization of PCTA-conjugated antibodies labeled with therapeutic radioisotopes, like (177)Lu, offer potential for targeted radionuclide therapy of cancers. []

- Antimicrobial agents: Propionicin T1, a bacteriocin encoded by the pctA gene in some Propionibacterium strains, exhibits antimicrobial activity, particularly against other propionibacteria. []

Q8: How do the properties of PCTA compare to other chelators like DOTA and NOTA?

A8: While DOTA is widely used for (64)Cu labeling, studies show that PCTA and NOTA complexes exhibit better in vivo stability compared to DOTA. [, , ] PCTA also demonstrates faster radiolabeling kinetics with (64)Cu and (68)Ga compared to DOTA, requiring milder conditions to achieve comparable yields. [, , , ]

Q9: What are the current limitations of PCTA and areas requiring further research?

A9: Despite its promising properties, further research is needed to fully understand PCTA's potential:

- Long-term toxicity: While initial studies suggest good in vivo stability and clearance, more comprehensive toxicological studies are required to assess potential long-term effects. []

- Structure-activity relationship: While some modifications have led to improved properties, a more detailed understanding of the structure-activity relationship is crucial for rationally designing PCTA derivatives with optimized performance for specific applications. [, ]

- Drug delivery and targeting: Exploring strategies to further enhance the targeted delivery of PCTA-based imaging agents and radiopharmaceuticals to specific tissues could improve their efficacy and reduce off-target effects. [, ]

- Resistance mechanisms: For applications involving antimicrobial activity, understanding potential resistance mechanisms and developing strategies to overcome them is essential. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B3230083.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3230119.png)